molecular formula C9H14N2O2 B15349429 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI)

2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI)

Cat. No.: B15349429
M. Wt: 182.22 g/mol
InChI Key: QSKJKGKJVFHFDK-UHFFFAOYSA-N
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Description

2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of piperazine, characterized by the presence of two keto groups at the 2 and 5 positions of the piperazine ring, along with methyl and allyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the cyclization of N-protected glycine derivatives under acidic conditions. The reaction conditions include the use of strong acids such as hydrochloric acid or trifluoroacetic acid, and the reaction is often carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry techniques can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazines.

Scientific Research Applications

2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) can be compared with other similar compounds, such as:

  • Piperazine-2,5-dione: This compound lacks the methyl and allyl substituents present in 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI).

  • N-Methylpiperazine-2,5-dione: This compound has a single methyl group attached to the piperazine ring.

  • N,N'-Dimethylpiperazine-2,5-dione: This compound has two methyl groups attached to the piperazine ring.

The presence of the methyl and allyl substituents in 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) makes it unique compared to these similar compounds, potentially affecting its reactivity and biological activity.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,4-dimethyl-3-prop-2-enylpiperazine-2,5-dione

InChI

InChI=1S/C9H14N2O2/c1-4-5-7-9(13)10(2)6-8(12)11(7)3/h4,7H,1,5-6H2,2-3H3

InChI Key

QSKJKGKJVFHFDK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C(C1=O)CC=C)C

Origin of Product

United States

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